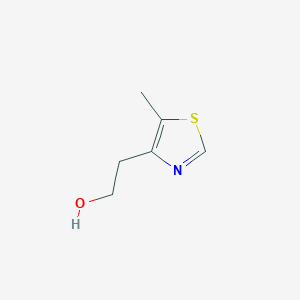
2-(5-Methyl-1,3-thiazol-4-yl)ethanol
Overview
Description
“2-(5-Methyl-1,3-thiazol-4-yl)ethanol” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a key component of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1,3-thiazol-4-yl)ethanol” is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Antimicrobial Activity
Scientific Field
Medicinal Chemistry
Application Summary
“2-(5-Methyl-1,3-thiazol-4-yl)ethanol” derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds are part of the thiazole class, which is known for a broad spectrum of biological activities.
Methods of Application
The compounds were synthesized using a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .
Results Summary
The synthesized thiazolyl-1,2,3-triazolyl-alcohol derivatives showed promising antibacterial activity against S. albus and antifungal activity against A. niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Antitumor Activity
Scientific Field
Oncology
Application Summary
Thiazole derivatives, including “2-(5-Methyl-1,3-thiazol-4-yl)ethanol”, have been investigated for their antitumor and cytotoxic activities, particularly against human tumor cell lines.
Methods of Application
A series of thiazole derivatives were synthesized and their cytotoxicity was evaluated on various human tumor cell lines through in vitro assays .
Results Summary
Certain compounds demonstrated potent effects on prostate cancer cell lines, indicating the potential of thiazole derivatives in cancer treatment .
Catalysis in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
Thiazolium derivatives, related to “2-(5-Methyl-1,3-thiazol-4-yl)ethanol”, act as catalysts in the addition of aldehydes to unsaturated compounds, which is a key reaction in organic synthesis .
Methods of Application
The thiazolium salts catalyze the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .
Results Summary
The catalysis process facilitated by these compounds has been shown to be effective, although specific quantitative data was not provided in the search results.
Interaction with DNA and Topoisomerase II
Scientific Field
Biochemistry
Application Summary
Thiazole compounds have been found to interact with DNA and topoisomerase II, leading to DNA damage and cell death, which is crucial in the study of cellular processes and drug development .
Methods of Application
Compounds like voreloxin, which contain a thiazole ring, bind to DNA and interact with topoisomerase II during in vitro studies .
Results Summary
The interaction results in DNA double-strand breaks, a G2 phase arrest, and ultimately, cell death, highlighting the potential use of thiazole derivatives in anticancer therapies .
properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIBYTYLWJTDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299651 | |
| Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3-thiazol-4-yl)ethanol | |
CAS RN |
38067-32-2 | |
| Record name | NSC131817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




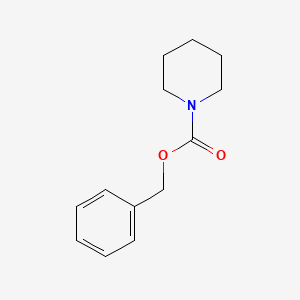
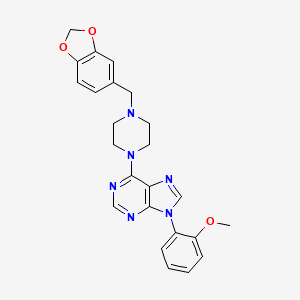

![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)
![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)
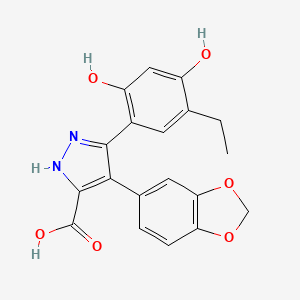
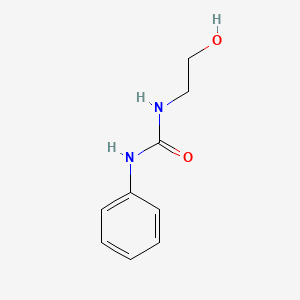


![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)
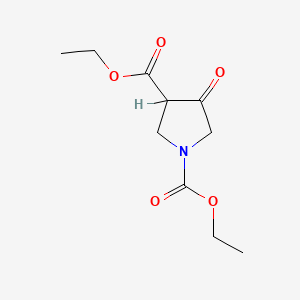
![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)
![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)